Welcome to the BenchChem Online Store!
molecular formula C13H8F2O B3152160 3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde CAS No. 728951-45-9

3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde

Cat. No. B3152160
M. Wt: 218.2 g/mol
InChI Key: ZHHFIMYBSUWVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07632850B2

Procedure details

The method described in Example 3 (step 3.2.) is used. Starting from 5.3 g (26 mmol) of 4-bromo-2-fluorobenzaldehyde, 4 g (28.6 mmol) of 4-fluorophenylboronic acid, 26 ml (52 mmol) of aqueous sodium carbonate (2M) solution and 0.9 g (0.78 mmol) of palladium tetrakis(triphenylphosphine), 3.4 g of pure product are obtained in the form of a white solid, following chromatography on silica gel, eluting with a 10/90 mixture of ethyl acetate and cyclohexane.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three
[Compound]
Name
pure product
Quantity
3.4 g
Type
reactant
Reaction Step Four
Quantity
0.9 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([F:10])[CH:3]=1.[F:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[F:10][C:4]1[CH:3]=[C:2]([C:15]2[CH:16]=[CH:17][C:12]([F:11])=[CH:13][CH:14]=2)[CH:9]=[CH:8][C:5]=1[CH:6]=[O:7] |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)F
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Step Three
Name
Quantity
26 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
pure product
Quantity
3.4 g
Type
reactant
Smiles
Step Five
Name
Quantity
0.9 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained in the form of a white solid
WASH
Type
WASH
Details
eluting with a 10/90 mixture of ethyl acetate and cyclohexane

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC1C=O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.